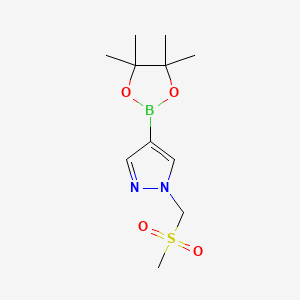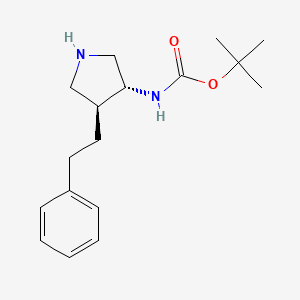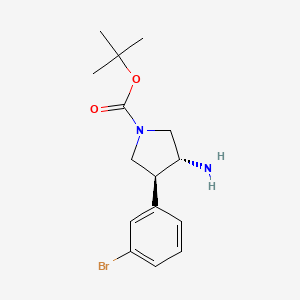
N-(2-naphthyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-naphthyl)leucine” is a derivative of the amino acid leucine . It is also known as “L-Leucine β-naphthylamide” or "L-Leucine-2-naphthylamide" . It is used as a substrate for leucine aminopeptidase determination in colorimetric and histochemical procedures .
Synthesis Analysis
The synthesis of “N-(2-naphthyl)leucine” or similar compounds has been discussed in various studies . For instance, one study describes the reaction of aromatic ortho-hydroxycarbonyl compounds with amino acids to produce versatile Schiff base ligands . Another study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of “N-(2-naphthyl)leucine” is complex and involves multiple functional groups . It is a pentacoordinate silicon complex characterized by NMR, IR, UV-Vis spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(2-naphthyl)leucine” or similar compounds have been studied . For example, one study discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another study discusses the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine .Aplicaciones Científicas De Investigación
Colorimetric Determination of Enzymatic Activity : N-(2-naphthyl)leucine derivatives, particularly in the form of leucyl-β-naphthylamide, have been used for the colorimetric determination of leucine aminopeptidase activity. This method has been applied in various biological studies, including the investigation of enzyme kinetics and distribution in mammalian tissues (Green et al., 1955).
Histochemical Localization of Enzymes : The compound has been employed in histochemical methods for demonstrating the presence of leucine aminopeptidase in tissues. Newer substrates, such as L-leucyl-4-methoxy-2-naphthylamide, have been developed for superior enzyme localization due to their faster reaction rates and properties conducive to histochemical applications (Nachlas et al., 1960).
Catalytic Asymmetric Synthesis : N-(2-naphthyl)leucine derivatives have also been used in catalytic asymmetric synthesis. For example, oxovanadium(IV) complexes derived from N-(2-naphthyl)leucine have been employed as catalysts in the enantioselective oxidative couplings of various substituted 2-naphthols, leading to the production of binaphthyls with good yields and enantioselectivity (Barhate et al., 2002).
Clinical Enzyme Assays : The compound has been used in clinical assays to measure serum leucine aminopeptidase, aiding in the diagnosis and monitoring of various medical conditions. Different methods of assay, including colorimetric techniques, have been developed using N-(2-naphthyl)leucine substrates (Banks et al., 1960).
Chromatographic Applications : N-(2-naphthyl)leucine has been used in the development of chiral stationary phases for chromatography. This application allows for the separation of enantiomers, demonstrating high levels of enantioselectivity and providing a powerful tool for the resolution of chiral compounds (Pirkle et al., 1991).
Propiedades
IUPAC Name |
(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSRJCABMTBA-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthyl)leucine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)